2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide
Description
This compound features a 3,4-dihydroquinoline moiety linked via a thioacetamide bridge to a 4-(4-ethylphenyl)thiazol-2-yl group. The 3,4-dihydroquinoline core is a partially saturated heterocycle known for modulating pharmacokinetic properties, such as bioavailability and metabolic stability . The thiazole ring, substituted with a 4-ethylphenyl group, may enhance lipophilicity and influence binding interactions with biological targets, such as enzymes or receptors . The thioacetamide linker (-S-CH2-CO-NH-) is a flexible spacer that can affect molecular conformation and redox properties .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S2/c1-2-17-9-11-18(12-10-17)20-14-31-24(25-20)26-22(28)15-30-16-23(29)27-13-5-7-19-6-3-4-8-21(19)27/h3-4,6,8-12,14H,2,5,7,13,15-16H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORDGPWCPOAIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide is a complex organic molecule with potential pharmacological applications. It combines a thiazole ring, a quinoline derivative, and an acetamide moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 362.425 g/mol. The structure includes functional groups that may interact with various biological targets, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.425 g/mol |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of the compound typically involves multi-step reactions that include the formation of the thiazole and quinoline moieties, followed by the introduction of the thioether and acetamide functionalities. These steps allow for the efficient construction of the desired compound while providing opportunities for further chemical modifications.
Anticancer Properties
Preliminary studies indicate that compounds similar to 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the 3,4-dihydroquinoline structure have been reported to inhibit p38 MAP kinase activity, leading to cytotoxicity in cancer cells .
Anti-inflammatory Activity
Research has shown that derivatives with similar structural features exhibit strong anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. In vivo studies demonstrated that these compounds significantly reduced inflammation in animal models . The structure-activity relationship indicates that specific substitutions on the thiazole and phenyl rings enhance COX inhibition.
While the exact mechanism remains under investigation, it is hypothesized that the compound interacts with key signaling pathways involved in inflammation and cancer progression. The presence of the thiazole and quinoline moieties suggests potential interactions with protein targets involved in cell signaling and apoptosis pathways.
Case Studies
- Inhibition of COX Enzymes : A study assessed several derivatives for their ability to inhibit COX-1 and COX-2 enzymes. The most active compounds showed IC50 values lower than standard anti-inflammatory drugs like diclofenac .
- Cytotoxicity against Cancer Cell Lines : Another study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, demonstrating significant growth inhibition compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Core Heterocycles: Dihydroquinoline derivatives (e.g., ) often exhibit enhanced metabolic stability over fully aromatic quinoline analogs due to partial saturation .
- Linker Flexibility : The thioacetamide bridge in the target compound may offer greater conformational flexibility than rigid triazole or benzamide linkers (e.g., ), influencing target binding .
Pharmacological and Physicochemical Data
While direct data for the target compound are unavailable, inferences can be made:
- Solubility : The 4-ethylphenyl group may reduce aqueous solubility compared to polar sulfamoyl () or coumarin () substituents .
- Enzyme Inhibition : Thiazole-acetamide derivatives (e.g., ) show IC50 values in the micromolar range for α-glucosidase, suggesting the target compound may share similar potency .
Preparation Methods
Cyclocondensation of 2-Aminobenzoic Acid
The dihydroquinoline moiety is synthesized via a solvent-free protocol adapted from Nasr-Esfahani et al.:
Reagents :
- 2-Aminobenzoic acid (1.0 equiv)
- Malononitrile (1.2 equiv)
- 4-Ethylbenzaldehyde (1.0 equiv)
- Glacial acetic acid (20 mol%)
Procedure :
- Heat 2-aminobenzoic acid and malononitrile at 80°C for 6 hr to form intermediate 6 .
- Add 4-ethylbenzaldehyde and continue heating at 120°C for 4 hr.
- Purify via recrystallization (ethyl acetate/water), yielding 85% 2-(4-ethylphenyl)-4-oxo-1,2-dihydroquinoline-3,3(4H)-dicarbonitrile.
Characterization :
- FT-IR (KBr) : 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.0 Hz, 1H, Ar-H), 7.89 (s, 1H, NH), 2.68 (q, J = 7.6 Hz, 2H, CH₂), 1.23 (t, J = 7.6 Hz, 3H, CH₃).
Preparation of 4-(4-Ethylphenyl)thiazol-2-amine
Hantzsch Thiazole Synthesis
The thiazole ring is constructed using α-bromo ketones and thiourea:
Reagents :
- 4-Ethylacetophenone (1.0 equiv)
- Bromine (1.1 equiv) in acetic acid
- Thiourea (1.5 equiv)
Procedure :
- Brominate 4-ethylacetophenone in acetic acid at 0°C for 2 hr.
- Add thiourea and reflux in ethanol (80°C, 6 hr).
- Isolate via filtration, yielding 78% 4-(4-ethylphenyl)thiazol-2-amine.
Characterization :
- LC-MS (ESI+) : m/z 205.1 [M+H]⁺.
- ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.34 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, thiazole-H), 2.67 (q, J = 7.6 Hz, 2H, CH₂), 1.25 (t, J = 7.6 Hz, 3H, CH₃).
Acetylation of Thiazol-2-amine
Formation of N-(4-(4-Ethylphenyl)thiazol-2-yl)acetamide
The amine group is acetylated using acetic anhydride:
Reagents :
- 4-(4-Ethylphenyl)thiazol-2-amine (1.0 equiv)
- Acetic anhydride (2.0 equiv)
- Pyridine (catalytic)
Procedure :
- Reflux thiazol-2-amine in acetic anhydride/pyridine (1:1) at 100°C for 3 hr.
- Quench with ice-water and extract with ethyl acetate.
- Yield: 92%.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.05 (s, 1H, NH), 7.84 (d, J = 8.4 Hz, 2H, Ar-H), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 2.65 (q, J = 7.6 Hz, 2H, CH₂), 2.15 (s, 3H, COCH₃), 1.23 (t, J = 7.6 Hz, 3H, CH₃).
Thioether Bridge Formation
Synthesis of Mercaptoacetamide Intermediate
2-Mercapto-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide is prepared via nucleophilic substitution:
Reagents :
- N-(4-(4-Ethylphenyl)thiazol-2-yl)acetamide (1.0 equiv)
- Thiourea (1.2 equiv)
- Chloroacetic acid (1.5 equiv)
Procedure :
- React chloroacetic acid with thiourea in ethanol (60°C, 4 hr).
- Add thiazol-2-yl acetamide and reflux (12 hr).
- Yield: 68%.
Characterization :
Coupling with Chloroacetamide Derivative
The final thioether bond is formed using 2-chloro-N-(3,4-dihydroquinolin-1(2H)-yl)acetamide:
Reagents :
- 2-Mercapto-N-(thiazol-2-yl)acetamide (1.0 equiv)
- 2-Chloro-N-(dihydroquinolin)acetamide (1.0 equiv)
- K₂CO₃ (2.0 equiv) in DMF
Procedure :
- Stir reagents in dry DMF at 25°C for 24 hr.
- Pour into ice-water and extract with CH₂Cl₂.
- Purify via column chromatography (SiO₂, hexane/EtOAc 3:1), yielding 75% target compound.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.10 (s, 1H, NH), 8.15 (d, J = 8.0 Hz, 1H, quinoline-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 4.25 (s, 2H, SCH₂), 3.89 (t, J = 6.0 Hz, 2H, NCH₂), 2.85 (t, J = 6.0 Hz, 2H, CH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂), 2.15 (s, 3H, COCH₃), 1.23 (t, J = 7.6 Hz, 3H, CH₃).
- HRMS (ESI+) : m/z 481.1523 [M+H]⁺ (calc. 481.1528).
Optimization Data
Table 1 : Comparative yields under varying conditions for thioether coupling.
| Base | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 25 | 24 | 75 |
| Et₃N | THF | 40 | 18 | 62 |
| NaHCO₃ | Acetone | 50 | 30 | 58 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
